![molecular formula C11H12N4O2S B5531955 ethyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5531955.png)

ethyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate is a compound that falls within the category of heterocyclic chemistry, specifically involving triazole and pyridine derivatives. These compounds are notable for their role as ligands in the formation of coordination polymers due to their ability to bind with transition metal ions. This compound, along with its isomers, has been synthesized and utilized to react with transition-metal ions, leading to the formation of novel coordination polymers with distinct structures and properties (Hu et al., 2016).

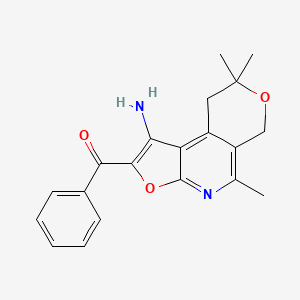

Synthesis Analysis

The synthesis of such compounds typically involves solvothermal conditions, where they act as multi-dentate ligands to react with transition metals. A study showcases the synthesis of isomeric compounds leading to the formation of tetranuclear Zn(II) and mononuclear Ni(II) based coordination polymers (Hu et al., 2016). These results demonstrate the compound's utility in creating complex structures with potential applications in materials science and catalysis.

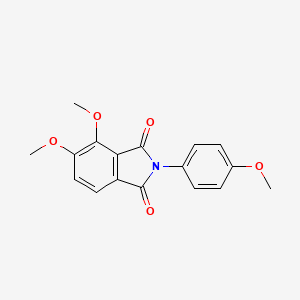

Molecular Structure Analysis

The molecular structure of such compounds often reveals a planar triazoline ring, contributing to their reactivity and ability to form coordination polymers. The structure is further stabilized in the crystal form through various intermolecular interactions, highlighting the compound's potential for forming stable complexes with metals (Karczmarzyk et al., 2012).

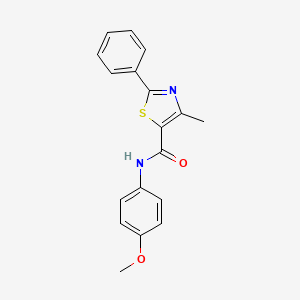

Chemical Reactions and Properties

These compounds participate in a range of chemical reactions, forming coordination polymers with transition metals. The chemical properties are influenced by the ligand's structure and the metal ions involved, leading to diverse outcomes in terms of polymer formation and characteristics. The competition between metal-ion complexation and ligand decomposition is a crucial factor determining the final structure of the coordination polymers (Hu et al., 2016).

Physical Properties Analysis

The physical properties of this compound derivatives and their coordination polymers can vary significantly depending on the metal ions used and the resulting polymer structure. These properties are crucial for their potential application in materials science, catalysis, and other fields.

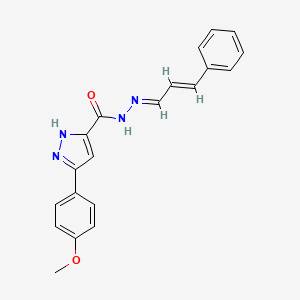

Chemical Properties Analysis

The chemical properties, such as reactivity and stability of these compounds, are influenced by their molecular structure. The presence of the triazole and pyridine rings contributes to their ability to act as ligands and form stable coordination polymers with various metal ions. Their reactivity towards different chemical reagents can lead to a wide range of heterocyclic compounds with potential applications in various fields.

For further in-depth analysis and research, the following references provide detailed information on the synthesis, molecular structure, chemical reactions, properties, and applications of this compound and related compounds:

- (Hu et al., 2016) - Tetranuclear Zn(II) and mononuclear Ni(II) based coordination polymers derived from a pair of isomeric 1,2,4-triazole ligands.

- (Karczmarzyk et al., 2012) - Ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate: Structure and properties.

Future Directions

The future research directions could involve studying the pharmacological effects of “ethyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate”, given the known activities of structurally similar compounds . Further studies could also focus on the synthesis of new derivatives and their potential applications.

properties

IUPAC Name |

ethyl 2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-2-17-9(16)7-18-11-13-10(14-15-11)8-3-5-12-6-4-8/h3-6H,2,7H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINJJQLXMHRWGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NNC(=N1)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5531882.png)

![8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5531884.png)

![2-amino-4-(3,4-dimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5531890.png)

![N-(2-methoxyethyl)-3-{[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5531911.png)

![1-(3-biphenylyl)-5-butyl-4-[(1-methyl-1H-imidazol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5531916.png)

![1-[2-(2-Chloro-phenoxy)-ethyl]-3-methyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B5531936.png)

![4-{2-[(4-chloro-3-methylphenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B5531940.png)

![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5531970.png)

![N-(3-methylphenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5531974.png)